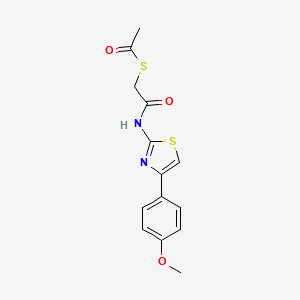

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and an ethanethioate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions. This step forms the core thiazole structure.

Amination: The thiazole derivative is then subjected to amination using an appropriate amine, such as ethylenediamine, to introduce the amino group at the 2-position of the thiazole ring.

Acylation: The amino-thiazole intermediate is acylated with an acyl chloride or anhydride to introduce the ethanethioate moiety. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethanethioate Group

The ethanethioate moiety (-SC(O)CH₃) undergoes nucleophilic substitution due to the electrophilic character of the carbonyl carbon. This reaction typically involves displacement of the thiolate group by nucleophiles such as amines or alcohols.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiolate displacement | Primary amines (e.g., ethylenediamine) | Amide derivatives | |

| Alcoholysis | Methanol/H⁺ or NaOH | Methyl ester + ethanethiol |

Example :

Reaction with ethanol under acidic conditions yields ethyl 2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)acetate, releasing ethanethiol as a byproduct.

Hydrolysis of the Thioester Bond

The thioester group is susceptible to hydrolysis under acidic or basic conditions, producing a carboxylic acid or its conjugate base.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–S bond.

Oxidation Reactions

The sulfur atom in the thioester can undergo oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ | Mild, RT | Sulfoxide derivative | |

| KMnO₄ | Acidic, heat | Sulfone derivative |

Example :

Treatment with hydrogen peroxide yields S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanesulfinate .

Reactivity at the Thiazole Ring

The thiazole ring’s amino group (-NH-) and electron-rich nitrogen participate in condensation or alkylation reactions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Aldehydes (e.g., benzaldehyde) | Schiff base derivatives | |

| Alkylation | Methyl iodide, K₂CO₃ | N-methylated thiazole |

Structural Analogs :

Compounds like 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide ( ) demonstrate similar reactivity, forming hydrogen bonds with amino acids in enzymatic pockets .

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl group directs electrophilic substitution reactions (e.g., nitration, halogenation) at the para position relative to the methoxy group.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-3-nitro-phenyl derivative | |

| Bromination | Br₂/FeBr₃ | 4-Methoxy-3-bromo-phenyl derivative |

Cyclization Reactions

Under thermal or catalytic conditions, intramolecular interactions between the thiazole’s amino group and carbonyl can form heterocyclic systems.

| Conditions | Product | Reference |

|---|---|---|

| DMF, 100°C | Thiazolo[5,4-d]pyrimidine derivative | |

| Rh₂(OAc)₄ | Bicyclic sulfonamide |

Example :

Heating in dimethylformamide (DMF) induces cyclization, yielding a fused thiazole-pyrimidine structure .

Biological Interactions

While direct data on this compound’s bioactivity is limited, structural analogs (e.g., thiazole-based COX-II inhibitors) show:

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.

Wirkmechanismus

The mechanism by which S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate exerts its effects involves multiple pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

4-Methoxyphenylthiazole: Similar structure but lacks the ethanethioate moiety.

Thiosemicarbazone Derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to its combination of a thiazole ring, methoxyphenyl group, and ethanethioate moiety

Biologische Aktivität

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, a compound derived from the thiazole family, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C20H18N2O4S

- Molecular Weight : 382.43 g/mol

- CAS Number : 6223-41-2

The structure features a thiazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3-thiazole moiety have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial effects, particularly against Gram-positive bacteria .

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| 8d | A. niger | 32 | Moderate |

| 8e | C. albicans | 42 | Moderate |

| 12c | B. anthracis | Not reported | High |

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer potential. Research has highlighted their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: PPARγ Agonistic Activity

A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on the peroxisome proliferator-activated receptor gamma (PPARγ). One compound demonstrated an EC50 value of 0.75 μM, comparable to established agonists like rosiglitazone . This suggests potential therapeutic applications in metabolic disorders and cancer.

Antioxidant Activity

Thiazole-based compounds have shown promising antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Research Findings

Studies have indicated that certain thiazole derivatives can scavenge free radicals effectively. For example, a hybrid compound exhibited significant antioxidant activity in DPPH and nitric oxide scavenging assays .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : Compounds may modulate receptor activity, influencing cellular pathways related to metabolism and proliferation.

- Free Radical Scavenging : The presence of functional groups allows these compounds to neutralize reactive oxygen species.

Eigenschaften

IUPAC Name |

S-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-9(17)20-8-13(18)16-14-15-12(7-21-14)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZACRMELYFBFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.